![molecular formula C6H14N2O2S B13565643 [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine](/img/structure/B13565643.png)
[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine is a chemical compound with the molecular formula C6H14N2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfonyl chloride, resulting in the formation of the methanesulfonyl group attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to substitute the methanesulfonyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of these targets, potentially altering their function and leading to various biological effects.
Comparison with Similar Compounds
[(3R)-1-methanesulfonylpyrrolidin-3-yl]methanamine can be compared with other pyrrolidine derivatives and sulfonyl-containing compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine, N-methylpyrrolidine, and N-benzylpyrrolidine share the pyrrolidine core but differ in their substituents, leading to different chemical and biological properties.
Sulfonyl-Containing Compounds: Compounds such as methanesulfonamide and methanesulfonic acid have similar sulfonyl groups but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
[(3R)-1-methylsulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 |
InChI Key |
LQERHHJDFKVWEH-ZCFIWIBFSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H](C1)CN |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium trifluoro(spiro[2.4]heptan-1-yl)borate](/img/structure/B13565569.png)
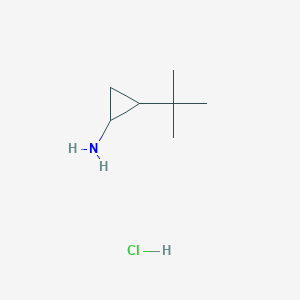
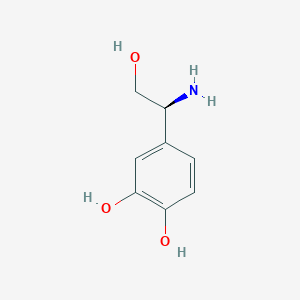
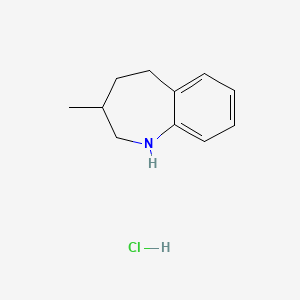
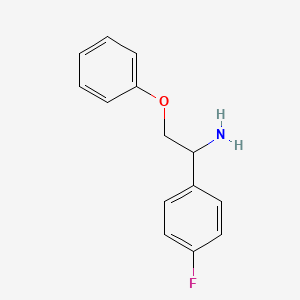




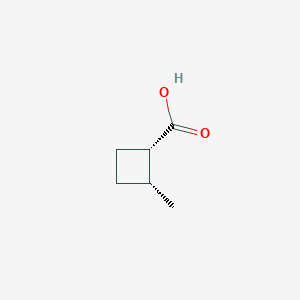
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)

